3-Penten-2-one, 4-(cyclopropylamino)-
Description
Significance of Alpha, Beta-Unsaturated Ketones in Contemporary Organic Synthesis
Alpha,beta-unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. umn.educhegg.com This structural arrangement, (O=CR)−Cα=Cβ−R, creates a system of extended conjugation that significantly influences the molecule's reactivity. umn.educhegg.comnih.gov
The key feature of α,β-unsaturated ketones is the presence of two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). wikipedia.org This dual reactivity allows them to undergo nucleophilic attack at either position. While strong nucleophiles tend to attack directly at the carbonyl carbon (1,2-addition), weaker nucleophiles often add to the β-carbon in a process known as conjugate or 1,4-addition. wikipedia.org This vinylogous reactivity is a cornerstone of many powerful carbon-carbon bond-forming reactions, including the Michael addition, which is crucial for building molecular complexity. chegg.com
Furthermore, α,β-unsaturated ketones are staple building blocks in the synthesis of a vast array of more complex molecules and are common products of foundational reactions like aldol (B89426) condensations. umn.eduwikipedia.org Their ability to participate in cycloaddition reactions and serve as ligands for metal complexes further cements their importance as versatile intermediates in synthetic organic chemistry. chegg.com
Importance of Cyclopropylamine (B47189) Motifs in Modern Molecular Design
The cyclopropyl (B3062369) group is a three-membered carbocycle that has become an increasingly prevalent feature in modern drug discovery and agrochemicals. chemrxiv.orgnih.gov Its small size and unique electronic properties, stemming from the significant ring strain of its ~60° bond angles, confer valuable attributes to a parent molecule. longdom.org When attached to a nitrogen atom, forming a cyclopropylamine, this motif becomes a powerful tool for medicinal chemists.
The cyclopropane (B1198618) ring is often used as a bioisostere for other groups, like double bonds or gem-dimethyl groups, helping to enhance biological potency, improve metabolic stability, and fine-tune a drug's physicochemical properties. nih.govrsc.org The incorporation of a cyclopropyl ring can lead to a more favorable binding affinity with biological targets and can alter a molecule's pKa, which can be critical for its absorption and distribution in the body. rsc.org
Numerous successful drugs, including the antiviral medication Abacavir, contain a cyclopropylamine moiety, highlighting its role in creating effective therapeutic agents. wikipedia.orglongdom.org Its utility also extends to agrochemicals, where cyclopropylamine derivatives are found in various herbicides and fungicides. longdom.org
Position of 3-Penten-2-one (B1195949), 4-(cyclopropylamino)- within Enaminone and Cyclopropylamine Chemistry
3-Penten-2-one, 4-(cyclopropylamino)- is classified as a β-enaminone. Enaminones are characterized by the conjugated N-C=C-C=O system, which makes them vinylogous amides. researchgate.net This structure is a hybrid of an amine and an α,β-unsaturated ketone, possessing both nucleophilic and electrophilic characteristics. researchgate.net The nitrogen atom's lone pair of electrons participates in the conjugated system, which modulates the reactivity of the enone backbone.
The synthesis of such compounds typically involves the condensation reaction between a β-dicarbonyl compound and a primary amine. ijcce.ac.ir For 3-Penten-2-one, 4-(cyclopropylamino)-, the logical synthetic route is the reaction of pentane-2,4-dione (also known as acetylacetone) with cyclopropylamine. ijcce.ac.irresearchgate.net This reaction is often carried out in a solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. ijcce.ac.irresearchgate.net
The resulting molecule uniquely combines the features of its parent classes. It retains the reactive potential of enaminones to serve as versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are themselves of great interest in medicinal chemistry. longdom.orgresearchgate.net Simultaneously, it incorporates the desirable structural and pharmacokinetic properties associated with the cyclopropylamine motif. nih.govrsc.org
Overview of Key Research Areas and Unexplored Dimensions Pertaining to 3-Penten-2-one, 4-(cyclopropylamino)-
While the parent classes of enaminones and cyclopropylamines are extensively studied, the specific compound 3-Penten-2-one, 4-(cyclopropylamino)- appears to be an underexplored area of chemical research. There is a notable scarcity of published studies detailing its specific synthesis, characterization, or application.
Key Research Areas:
The primary research application for a molecule like 3-Penten-2-one, 4-(cyclopropylamino)- would be as a synthetic intermediate. Enaminones are well-established building blocks for constructing a variety of heterocyclic systems, including pyridines, pyrimidines, and pyrroles. umn.eduresearchgate.netnih.gov The presence of the cyclopropyl group could be leveraged to synthesize novel classes of heterocyclic compounds with potential biological activity. Research could focus on:
Heterocyclic Synthesis: Using the compound in multi-component reactions or cyclization reactions to generate novel libraries of cyclopropyl-substituted heterocycles for biological screening. researchgate.netresearchgate.net
Medicinal Chemistry: Investigating the compound and its derivatives for potential antimicrobial, anticonvulsant, or anticancer activities, as has been seen with other substituted enaminones and cyclopropyl-containing molecules. nih.govresearchgate.net
Coordination Chemistry: Using the enaminone structure as a bidentate ligand to form metal complexes, which could have applications in catalysis or materials science. researchgate.net
Unexplored Dimensions:
The lack of specific data for 3-Penten-2-one, 4-(cyclopropylamino)- means that its fundamental properties and reactivity are yet to be formally documented. Key unexplored dimensions include:
Definitive Synthesis and Characterization: While a synthesis method can be inferred, a detailed study optimizing reaction conditions and fully characterizing the product using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) is needed.
Stereochemistry: The geometry of the double bond (E/Z isomerism) in the final product needs to be definitively established.
Biological Profiling: A systematic evaluation of its biological activity against various targets (e.g., bacterial strains, cancer cell lines) has not been reported.
Comparative Studies: Research comparing its reactivity and biological profile to analogous enaminones (e.g., with different N-substituents) would provide valuable structure-activity relationship (SAR) data.
This compound represents a readily accessible yet largely uninvestigated molecule that sits (B43327) at the intersection of several important areas of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(cyclopropylamino)pent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHKZAVVFCBKTQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Penten 2 One, 4 Cyclopropylamino
Retrosynthetic Analysis of the 3-Penten-2-one (B1195949), 4-(cyclopropylamino)- Framework
A retrosynthetic analysis of 3-Penten-2-one, 4-(cyclopropylamino)- suggests two primary disconnection approaches. The most direct route involves the disconnection of the C-N bond, which points to a nucleophilic addition of cyclopropylamine (B47189) to a suitable 3-penten-2-one precursor. This is a classic example of a conjugate or Michael addition.
A second approach involves a disconnection of the carbon-carbon double bond within the 3-penten-2-one core. This leads back to simpler carbonyl-containing precursors, such as acetone (B3395972) and a derivative of acetaldehyde (B116499), which can be coupled through olefination reactions like the Wittig reaction.
Approaches for the Construction of the 3-Penten-2-one Core Structure
The synthesis of the 3-penten-2-one core is a critical step and can be achieved through several established organic chemistry methodologies.
Directed Aldol (B89426) Condensation Pathways
A highly effective and atom-economical method for constructing the 3-penten-2-one skeleton is through a directed aldol condensation. This reaction typically involves the base-catalyzed reaction between acetone and acetaldehyde. organic-chemistry.orgresearchgate.net To prevent the self-condensation of acetaldehyde, the reaction is often performed by slowly adding acetaldehyde to a mixture of acetone and the base. organic-chemistry.org The initial aldol addition product, 4-hydroxy-2-pentanone, can then be dehydrated under the reaction conditions or in a subsequent step to yield the desired α,β-unsaturated ketone, 3-penten-2-one. mdpi.com
The reaction is typically catalyzed by a base such as sodium hydroxide. organic-chemistry.org The choice of base and reaction conditions can influence the yield and selectivity of the reaction.
Table 1: Representative Conditions for Aldol Condensation to form 3-Penten-2-one Precursors
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Ref. |
|---|---|---|---|---|---|
| Acetone | Benzaldehyde | NaOH | Ethanol (B145695)/Water | Dibenzalacetone | organic-chemistry.org |
Note: This table presents examples of aldol condensations. Specific conditions for the synthesis of 3-penten-2-one would need to be optimized.
Wittig and Related Olefination Methodologies
The Wittig reaction provides a versatile method for the formation of the carbon-carbon double bond in 3-penten-2-one. sigmaaldrich.comrsc.org This approach involves the reaction of an appropriate phosphorus ylide with a carbonyl compound. For the synthesis of 3-penten-2-one, one could envision the reaction of acetylmethylenetriphenylphosphorane with acetaldehyde.
The ylide is typically generated in situ by treating the corresponding phosphonium (B103445) salt with a strong base like n-butyllithium or sodium hydride. researchgate.netntu.ac.uk The choice of solvent is crucial, with tetrahydrofuran (B95107) (THF) or diethyl ether being commonly used. sigmaaldrich.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. sigmaaldrich.com
Table 2: General Parameters for Wittig Olefination
| Ylide Precursor | Carbonyl Compound | Base | Solvent | General Product | Ref. |
|---|---|---|---|---|---|
| (Triphenylphosphonio)methyl ketone salt | Aldehyde | Strong base (e.g., n-BuLi) | THF, Diethyl Ether | α,β-Unsaturated ketone | researchgate.netntu.ac.uk |
Note: This table illustrates the general components of a Wittig reaction. The specific substrates would be chosen to form the 3-penten-2-one structure.
Dehydration-Based Synthetic Routes
Another synthetic strategy involves the dehydration of a suitable hydroxyketone precursor. The dehydration of 4-hydroxy-2-pentanone, which can be synthesized via an aldol addition as mentioned earlier, is a direct route to 3-penten-2-one. mdpi.com This elimination reaction is typically acid- or base-catalyzed and often driven by heat.
Alternatively, 3-penten-2-ol (B74221) can be synthesized and subsequently oxidized to 3-penten-2-one. The synthesis of 3-penten-2-ol can be achieved through the Grignard reaction of crotonaldehyde (B89634) with a methylmagnesium halide.
Installation of the Cyclopropylamino Substituent
The final key transformation is the introduction of the cyclopropylamino group onto the 3-penten-2-one core.
Nucleophilic Addition of Cyclopropylamine to Enones
The most direct and convergent method for the synthesis of 3-Penten-2-one, 4-(cyclopropylamino)- is the nucleophilic addition of cyclopropylamine to 3-penten-2-one. This reaction is an example of an aza-Michael addition. The reaction can also be performed with acetylacetone (B45752) (pentane-2,4-dione), where the enol form reacts with the amine, followed by dehydration to yield the β-enaminone.
These reactions can be carried out under various conditions, including neat (solvent-free) or in the presence of a catalyst. A variety of catalysts have been reported to promote the addition of amines to β-dicarbonyl compounds, including Lewis acids like ceric ammonium (B1175870) nitrate (B79036) (CAN) and gold(I) complexes. The choice of catalyst can influence the reaction rate and yield. The reaction is often performed at room temperature or with gentle heating.
Table 3: Catalytic Systems for the Synthesis of β-Enaminones
| β-Dicarbonyl/Enone | Amine | Catalyst | Solvent | Yield Range | Ref. |
|---|---|---|---|---|---|
| β-Dicarbonyl compounds | Primary amines | Ceric Ammonium Nitrate | Water, Ethanol, etc. | Good to Excellent | |
| 1,3-Dicarbonyl compounds | Primary amines | [(PPh3)AuCl]/AgOTf | Solvent-free | Good to Excellent | |
| β-Keto esters | Primary and secondary amines | Zn(ClO4)2·6H2O | Not specified | >70% |
Note: This table showcases various catalytic systems for the synthesis of β-enaminones, which are structurally analogous to the target compound. The specific conditions for the reaction of 3-penten-2-one with cyclopropylamine would need experimental determination.
The resulting 4-(cyclopropylamino)-3-penten-2-one is a β-enaminone, a class of compounds known for their utility as synthetic intermediates. The presence of the electron-donating amino group and the electron-withdrawing carbonyl group in a conjugated system imparts unique reactivity to these molecules.
Reductive Amination Protocols for Cyclopropylamine Incorporation
Reductive amination is a cornerstone of amine synthesis, providing a powerful method for the formation of C-N bonds. In the context of synthesizing 3-Penten-2-one, 4-(cyclopropylamino)-, this strategy typically begins with a β-dicarbonyl compound, such as pentane-2,4-dione. The initial step involves the condensation of pentane-2,4-dione with cyclopropylamine to form an enamine intermediate, which is then reduced in situ.
The choice of reducing agent is critical to the success of the reaction, preventing the over-reduction of the α,β-unsaturated ketone moiety. Mild hydride reagents are generally preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are selective for the reduction of the intermediate iminium ion over the ketone or enone functionalities. sigmaaldrich.com The reaction is often carried out in solvents like methanol (B129727) or 1,2-dichloroethane (B1671644) (DCE), sometimes with the addition of a catalytic amount of acetic acid to facilitate imine formation. nih.gov
Alternative protocols may employ catalytic hydrogenation. For instance, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can effect the desired transformation. researchgate.net This method is often considered more environmentally benign.
Table 1: Reductive Amination Conditions for the Synthesis of β-Enaminones
| Precursor | Amine | Reducing Agent/Catalyst | Solvent | Additive | Typical Yield |
| Pentane-2,4-dione | Cyclopropylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | Acetic Acid (cat.) | High |
| Pentane-2,4-dione | Cyclopropylamine | NaBH₃CN | Methanol | None | Moderate to High |
| Pentane-2,4-dione | Cyclopropylamine | H₂ / Pd/C | Ethanol | None | High |
Alternative Amination Strategies Utilizing Cyclopropylamine Derivatives
Beyond direct reductive amination, other strategies can be employed. One such method is the direct condensation of cyclopropylamine with pentane-2,4-dione, often driven by the azeotropic removal of water in a solvent like toluene, to directly form the enaminone. This approach avoids the use of a reducing agent altogether. researchgate.net
Another alternative involves the use of more reactive cyclopropylamine derivatives. For instance, N-lithiated or N-magnesiated cyclopropylamine could potentially react with a suitable precursor, although controlling the regioselectivity of such a reaction would be a significant challenge. Furthermore, the use of cyclopropyl (B3062369) isocyanate or isothiocyanate followed by subsequent chemical transformations could provide an indirect route to the target compound.
Conjugate Addition-Cyclization Sequences for Integrated Cyclopropylamine Formation
More sophisticated strategies involve the in-situ formation of the cyclopropylamino moiety. A hypothetical conjugate addition-cyclization sequence could start from a different set of precursors. For example, a Michael addition of a nitrogen nucleophile to an acceptor bearing a latent cyclopropane (B1198618) precursor could be envisioned. While not a direct synthesis of 3-Penten-2-one, 4-(cyclopropylamino)-, methods for synthesizing cyclopropylamines often involve intramolecular cyclization, which could be integrated into a broader synthetic sequence. researchgate.net For instance, the reaction of a γ-chloro-α,β-unsaturated ketone with a suitable amine could theoretically lead to a conjugate addition followed by an intramolecular cyclization to form the cyclopropyl ring, although this would be a complex transformation to control.
Stereoselective and Enantioselective Synthetic Pathways to 3-Penten-2-one, 4-(cyclopropylamino)-
The synthesis of chiral β-enaminones is of considerable interest, as the stereochemistry at the C4 position can have a profound impact on the biological activity of downstream products. Achieving stereocontrol requires the use of asymmetric synthetic methods.
Chiral Auxiliary Approaches for Stereocontrol
Chiral auxiliaries are reusable chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. sigmaaldrich.comwikipedia.org For the synthesis of chiral 3-Penten-2-one, 4-(cyclopropylamino)-, a chiral auxiliary could be attached to either the cyclopropylamine or the pentenone precursor.
A common strategy involves the use of Evans oxazolidinone auxiliaries or pseudoephedrine amides. wikipedia.orgharvard.edu In a hypothetical route, a carboxylic acid derivative of the pentenone structure could be coupled to a chiral auxiliary like (S)-4-benzyl-2-oxazolidinone. The resulting N-acyl oxazolidinone could then undergo a diastereoselective conjugate addition with cyclopropylamine. The steric hindrance imposed by the auxiliary would favor the approach of the nucleophile from one face, leading to a specific diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound.
Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Class | Key Feature |
| Evans Oxazolidinones | Oxazolidinone | Rigid bicyclic system directs alkylations and additions. |
| Pseudoephedrine/Pseudoephenamine | Amino Alcohol | Forms crystalline amides; directs α-alkylation. harvard.edu |
| Camphorsultam | Sulfonamide | Provides high stereocontrol in various reactions. elsevierpure.com |
| (R/S)-1-Phenylethylamine | Amine | Readily available and often used for resolution. |
Asymmetric Catalysis in Key Bond-Forming Steps
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. frontiersin.org For the synthesis of 4-(cyclopropylamino)-3-penten-2-one, a key bond-forming step, such as the conjugate addition of cyclopropylamine to a pentenone precursor, could be rendered asymmetric.
Chiral Lewis acids or organocatalysts can be employed to activate the enone system and create a chiral environment around the reaction center. For example, a complex of a metal like copper or rhodium with a chiral ligand (e.g., a bis(oxazoline) or phosphine (B1218219) ligand) could catalyze the 1,4-conjugate addition of cyclopropylamine to pent-3-en-2-one. nih.gov Alternatively, a chiral Brønsted acid, such as a derivative of phosphoric acid, could activate the enone for nucleophilic attack. Organocatalysis, using a chiral secondary amine like a Jørgensen-Hayashi catalyst, could also be envisioned to proceed via an iminium ion intermediate. frontiersin.org
Diastereoselective Control in the Introduction of the Cyclopropylamino Moiety
When the substrate already contains a stereocenter, the introduction of the cyclopropylamino group must be controlled to achieve the desired diastereomer. This is known as diastereoselective synthesis. If a chiral, enantiopure precursor is used, for example, a pentenone derivative with a stereocenter at the C5 position, the inherent chirality of the molecule can influence the facial selectivity of the addition of cyclopropylamine.
Another approach involves the use of a chiral cyclopropylamine derivative. The addition of an enantiomerically pure cyclopropylamine to an achiral pentenone precursor would proceed through diastereomeric transition states, potentially leading to one major diastereomeric product. The stereochemical outcome would be dictated by minimizing steric interactions in the transition state. Furthermore, the use of chiral sulfinyl imines, such as those derived from tert-butanesulfinamide, has proven effective in the diastereoselective synthesis of related amino ketones. wikipedia.org Reaction of a lithiated species with a chiral N-tert-butanesulfinyl imine derived from a ketone fragment could provide a pathway to the target compound with high diastereoselectivity. ucl.ac.uk
Considerations for Green Chemistry and Sustainable Synthetic Practices
The principles of green chemistry are increasingly being integrated into the synthesis of β-enaminones to develop more environmentally benign and efficient processes. Key strategies include the use of solvent-free reaction conditions, alternative energy sources, and recyclable catalysts.
A prominent green approach to β-enaminone synthesis involves the reaction of 1,3-dicarbonyl compounds with amines under solvent-free conditions. mdpi.comacgpubs.org This methodology offers several advantages, including reduced waste, lower costs, and simpler work-up procedures. mdpi.com For instance, the use of PPA-SiO2 as a catalyst in the solvent-free reaction between 1,3-dicarbonyls and various amines has been shown to be highly efficient, with good to excellent yields and high selectivity. mdpi.com This method is noted for its short reaction times and cleaner reaction profiles, aligning well with green chemistry protocols. mdpi.com
Another sustainable strategy is the utilization of water as a solvent system, which provides an environmentally friendly alternative to volatile organic solvents. acgpubs.org The synthesis of enaminones from β-keto esters or 1,3-diketones and primary amines has been successfully demonstrated in water. acgpubs.org Furthermore, electrochemical methods offer a transition metal-free and oxidant-free approach to enaminone synthesis. rsc.org An example is the decarboxylative coupling of α-keto acids, which proceeds under mild conditions and avoids the need for additional supporting electrolytes. rsc.org
The use of photocatalysis is also emerging as a powerful tool in green organic synthesis. nih.gov Visible-light-mediated reactions provide an energy-efficient pathway for chemical transformations and minimize the use of hazardous reagents. nih.gov While a direct photocatalytic synthesis of 3-Penten-2-one, 4-(cyclopropylamino)- has not been explicitly reported, the development of photoredox and nickel catalytic systems for forging the enaminone scaffold from other precursors highlights the potential of this technology for greener syntheses. nih.gov
Mechanochemical methods, such as grinding solid reactants in the presence of a catalyst like KHSO4 and SiO2, also offer a solvent-free route to β-imino derivatives from 1,3-dicarbonyl compounds and amines. organic-chemistry.org This technique is advantageous for its simplicity and high yields. organic-chemistry.org
Table 1: Comparison of Green Synthetic Methods for β-Enaminones
| Method | Catalyst/Conditions | Solvent | Advantages | Yields |
| PPA-SiO2 Catalysis | PPA-SiO2 | Solvent-free | Short reaction times, high selectivity, low cost. mdpi.com | Good to excellent (up to 90%). mdpi.com |
| Aqueous Synthesis | None specified | Water | Environmentally benign. acgpubs.org | >60%. acgpubs.org |
| Electrochemical Synthesis | n-Bu4NI (redox catalyst) | Not specified | Environmentally benign, transition metal-free. rsc.org | Not specified. rsc.org |
| Photocatalysis | Ni(II) catalyst, visible light | Not specified | Mild conditions, energy-efficient. nih.gov | Good. nih.gov |
| Mechanochemistry | KHSO4, SiO2 | Solid-state (grinding) | Simple manipulation, mild conditions. organic-chemistry.org | High. organic-chemistry.org |
| Cobalt(II) Chloride Catalysis | CoCl2 | Solvent-free | Simple procedure, high yields. acgpubs.org | 75-95%. acgpubs.org |
| Ferric (III) Ammonium Nitrate Catalysis | Fe(NO3)3·9H2O | Solvent-free | Mild conditions. acgpubs.org | 69-92%. acgpubs.org |
| Scandium(III) Triflate Catalysis | Sc(OTf)3 | Solvent-free | Catalyst can be recovered and reused. acgpubs.org | 70-95%. acgpubs.org |
Exploration of Flow Chemistry and Continuous Manufacturing for Scalable Production
The transition from batch to continuous manufacturing, facilitated by flow chemistry, presents significant opportunities for the scalable, safe, and efficient production of pharmaceutical intermediates like 3-Penten-2-one, 4-(cyclopropylamino)-. mdpi.comdigitellinc.com Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. digitellinc.comresearchgate.net
While the direct synthesis of 3-Penten-2-one, 4-(cyclopropylamino)- in a continuous flow system has not been extensively documented in the available literature, the principles of flow chemistry can be applied to its synthesis based on established methods for related compounds. For instance, the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs) has been successfully demonstrated in multi-step continuous flow systems. flinders.edu.aursc.org
A potential flow process for 3-Penten-2-one, 4-(cyclopropylamino)- could involve the reaction of 3-penten-2-one with cyclopropylamine. In a flow setup, the reagents would be continuously pumped and mixed in a reactor coil or chip, with the reaction temperature precisely controlled. nih.gov This would allow for rapid optimization of reaction conditions and could potentially reduce reaction times and improve product purity compared to batch processing. flinders.edu.au The enhanced heat transfer in flow reactors is particularly beneficial for managing the exothermicity of amination reactions.
The development of a continuous manufacturing process for this compound would be guided by process analytical technology (PAT) to monitor the reaction in real-time, ensuring consistent quality and efficiency. Although specific examples for this particular molecule are scarce, the broader advancements in continuous flow synthesis of APIs and fine chemicals strongly suggest its feasibility and potential benefits for the scalable production of 3-Penten-2-one, 4-(cyclopropylamino)-. mdpi.comdigitellinc.com
Advanced Spectroscopic and Structural Characterization of 3 Penten 2 One, 4 Cyclopropylamino
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound like 3-Penten-2-one (B1195949), 4-(cyclopropylamino)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its chemical structure, connectivity, and stereochemistry.
One-Dimensional NMR (¹H, ¹³C) for Chemical Environment and Connectivity Profiling
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the electronic environment of the hydrogen and carbon atoms, respectively, within the molecule.
The ¹H NMR spectrum of 3-Penten-2-one, 4-(cyclopropylamino)- is expected to show distinct signals for the protons of the pentenone backbone and the cyclopropyl (B3062369) group. The chemical shifts are influenced by the electron-withdrawing acetyl group and the electron-donating cyclopropylamino group. The vinylic proton is expected to appear in the downfield region, and the protons of the cyclopropyl ring would likely show complex splitting patterns due to geminal and vicinal couplings.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature. The carbonyl carbon of the ketone and the carbons of the C=C double bond are expected to resonate at significantly downfield chemical shifts. libretexts.orglibretexts.org The carbons of the cyclopropyl group are anticipated to appear in the upfield region of the spectrum. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Penten-2-one, 4-(cyclopropylamino)-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (acetyl) | ~2.1 | s |
| CH (vinylic) | ~5.0 | s |
| CH₃ (on C=C) | ~1.9 | s |
| NH | ~9.0-11.0 | br s |
| CH (cyclopropyl) | ~2.5-2.8 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Penten-2-one, 4-(cyclopropylamino)-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~195 |
| C-NH | ~160 |
| C=C (vinylic) | ~95 |
| CH₃ (acetyl) | ~28 |
| CH₃ (on C=C) | ~18 |
| CH (cyclopropyl) | ~25 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the methine and methylene (B1212753) protons within the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. columbia.edu It would allow for the unambiguous assignment of the protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is critical for stereochemical and conformational analysis.
Stereochemical and Conformational Analysis via J-Coupling and Nuclear Overhauser Effect (NOE) Studies
The stereochemistry of 3-Penten-2-one, 4-(cyclopropylamino)- can be investigated using J-coupling constants and NOE data. The magnitude of the three-bond coupling constants (³J) between protons on adjacent atoms can provide information about the dihedral angles between them, as described by the Karplus equation. youtube.com This would be particularly useful in determining the conformation of the cyclopropyl ring relative to the rest of the molecule.
NOESY experiments would reveal through-space interactions. For example, an NOE correlation between the NH proton and the vinylic proton would suggest a specific conformation around the C-N bond. The presence or absence of NOEs between the protons of the cyclopropyl ring and the protons on the pentenone backbone would help to define the preferred spatial arrangement of the molecule.
Dynamic NMR Investigations for Molecular Motion and Tautomerism
Enaminones like 3-Penten-2-one, 4-(cyclopropylamino)- can exhibit interesting dynamic processes, such as restricted rotation around the C-N bond due to its partial double bond character, and keto-enol tautomerism. Variable temperature NMR studies could be employed to investigate these dynamic phenomena. Changes in the NMR spectrum, such as the broadening or coalescence of signals at different temperatures, would provide quantitative information about the energy barriers associated with these processes.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FT-IR spectrum of 3-Penten-2-one, 4-(cyclopropylamino)- would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include the N-H stretch, the C=O stretch of the ketone, the C=C stretch of the enamine system, and the C-N stretch. The position of the C=O stretching vibration is particularly sensitive to conjugation and intramolecular hydrogen bonding. In this molecule, conjugation with the C=C double bond and potential intramolecular hydrogen bonding between the N-H and the C=O group would be expected to lower the C=O stretching frequency compared to a simple aliphatic ketone.
Table 3: Predicted FT-IR Absorption Bands for 3-Penten-2-one, 4-(cyclopropylamino)-
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200-3400 | Medium |
| C-H Stretch (sp², sp³) | 2850-3100 | Medium-Strong |
| C=O Stretch (conjugated ketone) | 1650-1680 | Strong |
| C=C Stretch (enamine) | 1580-1620 | Strong |
This comprehensive spectroscopic analysis, combining various NMR techniques and FT-IR spectroscopy, would provide a detailed and unambiguous structural characterization of 3-Penten-2-one, 4-(cyclopropylamino)-, revealing its connectivity, stereochemistry, and conformational preferences.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. For 3-Penten-2-one, 4-(cyclopropylamino)-, the spectrum is expected to be dominated by signals from its key functional groups. The conjugated enaminone system (C=C-C=O) and the cyclopropyl ring will give rise to characteristic peaks. The polarizable C=C and C=O bonds are expected to produce strong Raman signals.
Expected Characteristic Raman Shifts:
C=O Stretch: The carbonyl group in conjugation typically appears at a lower wavenumber than in simple ketones. A strong band is predicted in the 1630-1660 cm⁻¹ region.
C=C Stretch: The carbon-carbon double bond of the enamine system is expected to produce a strong signal around 1580-1620 cm⁻¹.
Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic ring "breathing" modes and C-H stretching vibrations. The symmetric ring breathing mode is anticipated around 1200-1250 cm⁻¹, while C-H stretches will appear above 3000 cm⁻¹.
C-N Stretch: The carbon-nitrogen single bond stretch is expected in the 1250-1350 cm⁻¹ range.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| Cyclopropyl C-H Stretch | ~3080-3000 | Medium |
| Alkyl C-H Stretch | ~2950-2850 | Medium-Strong |
| C=O Stretch (conjugated) | ~1660-1630 | Strong |
| C=C Stretch (conjugated) | ~1620-1580 | Strong |
| N-H Bend | ~1550-1490 | Medium |
| C-N Stretch | ~1350-1250 | Medium |
| Cyclopropyl Ring Breathing | ~1250-1200 | Medium-Weak |
Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Delineation
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For 3-Penten-2-one, 4-(cyclopropylamino)-, HRMS would distinguish its formula, C₈H₁₃NO, from other possible combinations of atoms with the same nominal mass.
| Parameter | Value |
| Chemical Formula | C₈H₁₃NO |
| Nominal Mass | 139 u |
| Monoisotopic Mass (Calculated) | 139.099714 u |
| Expected Measurement | [M+H]⁺ = 140.1070 Da |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion ([M+H]⁺) to generate a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint. For 3-Penten-2-one, 4-(cyclopropylamino)-, fragmentation is expected to occur at the molecule's weakest points, such as the bonds adjacent to the nitrogen atom and the carbonyl group.
Plausible Fragmentation Pathways:
Loss of the cyclopropyl group: A common fragmentation would be the cleavage of the C-N bond, leading to the loss of a cyclopropyl radical (•C₃H₅) or cyclopropene (B1174273) (C₃H₄).
Loss of a methyl group: Cleavage of a methyl group from the acetyl moiety is another likely pathway.
Cleavage of the enaminone backbone: Fragmentation could occur across the C=C or C-C bonds of the pentenone backbone.
| Precursor Ion (m/z) | Proposed Fragment Ion | Loss | Fragment m/z (Calculated) |
| 140.1070 ([M+H]⁺) | [C₅H₈NO]⁺ | C₃H₄ (Cyclopropene) | 98.0600 |
| 140.1070 ([M+H]⁺) | [C₇H₁₀NO]⁺ | CH₃• (Methyl radical) | 124.0757 |
| 140.1070 ([M+H]⁺) | [C₇H₁₀N]⁺ | CO (Carbon Monoxide) | 108.0808 |
| 140.1070 ([M+H]⁺) | [C₄H₅O]⁺ | C₄H₈N• | 69.0335 |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis, differentiating ions based on their size, shape, and charge. nih.govpnnl.gov This technique would be particularly valuable for studying the gas-phase conformations of 3-Penten-2-one, 4-(cyclopropylamino)-. It can separate and characterize different isomers, tautomers (e.g., enol-imine vs. keto-enamine forms), and rotamers (conformers arising from rotation around single bonds). nih.govyoutube.com The resulting collision cross-section (CCS) value for each conformation provides an experimental measure of its shape, enhancing identification confidence. youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. The spectrum of 3-Penten-2-one, 4-(cyclopropylamino)- is expected to be dominated by the absorption of its extended π-conjugated system. The presence of the nitrogen atom's lone pair in conjugation with the α,β-unsaturated ketone (an enaminone system) causes a significant shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to a simple enone. masterorganicchemistry.com
The primary absorption band would correspond to a π→π* transition. A weaker n→π* transition, associated with the carbonyl group's non-bonding electrons, may also be observable at a longer wavelength. masterorganicchemistry.com For comparison, simple enones like 3-penten-2-one absorb below 230 nm, while the introduction of an amino group can shift this absorption to well above 300 nm. masterorganicchemistry.comnist.gov
| Predicted Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | 280 - 320 | High |
| n → π | 350 - 400 | Low |
X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination (if amenable to crystallization)
Should 3-Penten-2-one, 4-(cyclopropylamino)- be amenable to forming single crystals of sufficient quality, X-ray crystallography would provide the definitive, high-resolution three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles.
Key structural features to be confirmed would include:
The planarity of the enaminone system.
The specific conformation (e.g., s-cis or s-trans) of the C=C and C=O bonds.
The orientation of the cyclopropyl group relative to the main chain.
Intermolecular interactions, such as hydrogen bonding involving the N-H proton and the carbonyl oxygen of a neighboring molecule, which would dictate the crystal packing arrangement.
While no crystal structure for this specific compound is currently in public databases, related structures such as (E)-4-(dimethylamino)pent-3-en-2-one have been successfully characterized by this method, suggesting its feasibility. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment (for chiral isomers)
To date, specific experimental studies on the chiroptical properties of 3-Penten-2-one, 4-(cyclopropylamino)-, have not been reported in publicly accessible scientific literature. However, the principles of chiroptical spectroscopy provide a robust theoretical framework for how the absolute configuration of its chiral isomers could be unequivocally determined. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable non-destructive techniques for investigating the three-dimensional structure of chiral molecules. researchgate.net
The molecule 3-Penten-2-one, 4-(cyclopropylamino)- possesses a stereogenic center at the fourth carbon (C4), the point of attachment for the cyclopropylamino group. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers ((4R) and (4S) isomers). These enantiomers are expected to exhibit mirror-image CD and ORD spectra, a foundational principle of chiroptical analysis.
The key to its analysis lies in the electronic structure of the molecule. It contains an α,β-unsaturated ketone system, which is a well-studied chromophore in chiroptical spectroscopy. rsc.orgacs.orgrsc.org More specifically, the presence of the nitrogen atom at the β-position classifies it as a vinylogous amide. wikipedia.org The electronic transitions within this conjugated system, primarily the n→π* and π→π* transitions, are sensitive to the asymmetric environment imposed by the chiral center. thieme-connect.de This interaction gives rise to a "Cotton effect," the characteristic differential absorption of left and right circularly polarized light (CD) and the anomalous variation of optical rotation (ORD) in the vicinity of the absorption band. libretexts.orgegyankosh.ac.in
In modern stereochemical analysis, the absolute configuration is typically assigned by comparing the experimental CD spectrum with theoretical spectra generated through quantum chemical calculations. nih.govresearchgate.net The most common and reliable method is Time-Dependent Density Functional Theory (TDDFT). frontiersin.orgmdpi.com The standard procedure involves:
Performing a conformational analysis to identify the most stable low-energy conformers of one enantiomer (e.g., the (4R)-isomer).
Calculating the theoretical CD spectrum for this enantiomer by averaging the spectra of the stable conformers, weighted by their Boltzmann population.
Measuring the experimental CD spectrum of the synthesized sample.
Comparing the experimental spectrum with the calculated spectrum. If the signs and wavelengths of the Cotton effects in the experimental spectrum match the calculated spectrum for the (4R)-isomer, then the absolute configuration of the sample is assigned as R. If they are opposite (a mirror image), the configuration is assigned as S.
For 3-Penten-2-one, 4-(cyclopropylamino)-, one would expect to observe distinct Cotton effects corresponding to its electronic transitions. The lower energy n→π* transition of the carbonyl group, typically found around 300-350 nm, and the higher energy π→π* transition of the conjugated system, usually below 260 nm, would be of primary interest. thieme-connect.de The sign and magnitude of these Cotton effects would be directly correlated to the spatial arrangement of the atoms around the chromophore, thus allowing for the differentiation of the (4R) and (4S) enantiomers.
Illustrative Research Findings
Although no experimental data is available, the following table illustrates the type of data that would be generated from a CD spectroscopic analysis for the assignment of absolute configuration. The values presented are hypothetical and serve only to demonstrate the expected outcome for the enantiomers of 3-Penten-2-one, 4-(cyclopropylamino)-.
Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of 3-Penten-2-one, 4-(cyclopropylamino)-
| Enantiomer | Electronic Transition | Wavelength (λmax, nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (4R)-isomer | n → π | ~320 | Positive | +8,500 |
| π → π | ~245 | Negative | -25,000 | |
| (4S)-isomer | n → π | ~320 | Negative | -8,500 |
| π → π | ~245 | Positive | +25,000 |
Note: The data in this table is purely illustrative and does not represent actual experimental results.
This hypothetical data shows the expected mirror-image relationship between the CD spectra of the two enantiomers. The successful application of this combined experimental and computational approach would provide a definitive and reliable assignment of the absolute configuration for the chiral isomers of 3-Penten-2-one, 4-(cyclopropylamino)-.
Chemical Reactivity, Transformation Chemistry, and Derivatization of 3 Penten 2 One, 4 Cyclopropylamino
Reactivity at the Alpha, Beta-Unsaturated Ketone Functionality
The conjugated system of the α,β-unsaturated ketone in 3-Penten-2-one (B1195949), 4-(cyclopropylamino)- is the primary locus of its reactivity. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.
Nucleophilic attack on the enone system can occur at two distinct electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). Attack at the carbonyl carbon is termed a 1,2-addition, while attack at the β-carbon is known as a 1,4-addition or conjugate addition. The competition between these two pathways is a key feature of enone chemistry.
The regioselectivity of nucleophilic addition is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition due to the irreversible and kinetically controlled nature of the reaction. In contrast, "soft" nucleophiles, like Gilman cuprates, thiols, and amines, typically favor the thermodynamically more stable 1,4-adduct.
| Nucleophile Type | Predicted Predominant Addition | Rationale |
| Hard Nucleophiles (e.g., Grignard reagents) | 1,2-Addition | Favors attack at the harder electrophilic carbonyl carbon. |
| Soft Nucleophiles (e.g., Gilman cuprates, thiols) | 1,4-Addition (Conjugate Addition) | Favors attack at the softer electrophilic β-carbon, leading to a more stable enolate intermediate. |
For instance, the reaction of 4-methyl-3-penten-2-one with ethylmagnesium bromide, a hard nucleophile, would be expected to yield the 1,2-addition product. chegg.com Conversely, the reaction with a softer nucleophile would likely result in conjugate addition. researchgate.netbham.ac.uk
The double bond of the enone system can also undergo electrophilic addition. libretexts.org In the presence of an electrophile, the π electrons of the alkene act as a nucleophile. A classic example is the addition of hydrogen halides (HX). The reaction proceeds through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org
In the case of 3-Penten-2-one, 4-(cyclopropylamino)-, the initial protonation would likely occur at the α-carbon to form a resonance-stabilized carbocation. The subsequent attack of the nucleophile would then yield the addition product.
| Reagent | Predicted Product | Key Principle |
| H-X (e.g., HBr, HCl) | Addition across the double bond | Markovnikov's Rule libretexts.org |
| Halogens (e.g., Br₂) | Dihalogenation | Formation of a halonium ion intermediate |
Cycloaddition reactions are powerful tools for the construction of cyclic systems and involve the concerted formation of two new sigma bonds. wikipedia.orglibretexts.org The enone functionality in 3-Penten-2-one, 4-(cyclopropylamino)- can participate in various cycloaddition reactions.
In a Diels-Alder reaction , a [4+2] cycloaddition, the enone can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgmsu.edu The stereochemistry of the reaction is highly controlled, and the endo product is often favored. ox.ac.uk
[3+2] Dipolar cycloadditions involve a 1,3-dipole reacting with the alkene of the enone (the dipolarophile) to form a five-membered heterocyclic ring. uchicago.edu Common 1,3-dipoles include azides, nitrile oxides, and nitrones.
| Reaction Type | Reactant | Predicted Product |
| Diels-Alder ([4+2] Cycloaddition) | Conjugated Diene | Six-membered cyclic adduct |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Five-membered heterocyclic adduct |
| [2+2] Photocycloaddition | Alkene | Cyclobutane derivative (under photochemical conditions) wikipedia.org |
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgmsu.eduadichemistry.com The conjugated π-system of the enone in 3-Penten-2-one, 4-(cyclopropylamino)- can participate in such reactions. These reactions are characterized by their high stereospecificity and are often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. adichemistry.comlibretexts.org
The enone system can be selectively oxidized or reduced at either the alkene or the carbonyl group.
Reduction:
Catalytic Hydrogenation: Depending on the catalyst and reaction conditions, either the double bond or both the double bond and the carbonyl group can be reduced. For example, using a catalyst like palladium on carbon (Pd/C) typically reduces the carbon-carbon double bond selectively.
Hydride Reagents: Sodium borohydride (NaBH₄) will selectively reduce the carbonyl group to an alcohol (1,2-reduction). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carbonyl and the double bond.
Dissolving Metal Reduction: A Birch reduction (e.g., Na in liquid NH₃) can be used to selectively reduce the double bond.
Oxidation:
Epoxidation: The alkene can be epoxidized using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Ozonolysis: Ozonolysis of the double bond, followed by a reductive or oxidative workup, will cleave the molecule at the site of the double bond to yield smaller carbonyl-containing fragments.
The OH-radical-initiated oxidation of 3-penten-2-one has been studied, leading to the formation of acetaldehyde (B116499) and methyl glyoxal. copernicus.orgcopernicus.org
| Reaction | Reagent | Expected Product |
| Selective C=C Reduction | H₂, Pd/C | Saturated ketone |
| Selective C=O Reduction | NaBH₄ | Allylic alcohol |
| Epoxidation | m-CPBA | Epoxy ketone |
| Ozonolysis | 1. O₃, 2. DMS | Cleavage of the C=C bond |
Transformations Involving the Cyclopropylamino Group
N-Alkylation and N-Acylation: The nitrogen can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides.
Oxidation: The amino group can be oxidized. evitachem.com
Substitution Reactions: The amino group can participate in substitution reactions. evitachem.com
Ring-Opening of the Cyclopropyl (B3062369) Group: Under certain conditions, particularly with strong acids or electrophiles, the strained cyclopropyl ring can undergo ring-opening reactions. researchgate.net
The presence of the amino group also influences the reactivity of the enone system through its electron-donating properties, which can affect the electron density of the conjugated system.
Amine-Based Reactions (e.g., Acylation, Alkylation, Condensation Reactions)
The secondary amine functionality in 3-Penten-2-one, 4-(cyclopropylamino)- is a prime site for various chemical transformations. It is anticipated that this amine would readily undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides, leading to the corresponding amides. Similarly, alkylation at the nitrogen atom could be achieved using alkyl halides, potentially yielding tertiary amines. Condensation reactions with aldehydes or ketones are also plausible, which would result in the formation of iminium ions that could be further reacted or reduced to form more complex amine structures.
Ring-Opening Reactions of the Cyclopropane (B1198618) System
The cyclopropyl group, a strained three-membered ring, is susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species. For 3-Penten-2-one, 4-(cyclopropylamino)-, it is conceivable that under acidic conditions, protonation of the nitrogen could be followed by a concerted or stepwise ring-opening of the cyclopropane ring, leading to the formation of a more stable carbocationic intermediate that can be trapped by a nucleophile. Transition metal-catalyzed ring-opening reactions are also a possibility, offering a pathway to diverse molecular scaffolds.
Rearrangements Involving the Cyclopropylamine (B47189) Motif (e.g., Vinylcyclopropane Rearrangements)
The presence of a vinyl group adjacent to the cyclopropylamine moiety suggests the potential for vinylcyclopropane rearrangements. wikipedia.orgresearchgate.netorganicreactions.org This type of rearrangement is a powerful tool in organic synthesis for the construction of five-membered rings. wikipedia.org Thermally or photochemically induced, this pericyclic reaction could lead to the formation of a cyclopentene derivative. The specific stereochemical outcome of such a rearrangement would be of significant interest, as it could be influenced by the substituents on both the cyclopropane ring and the vinyl group. nih.gov
Investigations into Chemo-, Regio-, and Stereoselectivity in Complex Reaction Environments
In a molecule with multiple reactive sites, such as 3-Penten-2-one, 4-(cyclopropylamino)-, the selectivity of chemical reactions is a critical aspect to consider. Chemoselectivity would be important when, for instance, attempting to modify the enone system without affecting the cyclopropylamine moiety, or vice versa. Regioselectivity would come into play during reactions such as the ring-opening of the cyclopropane, where the point of initial bond cleavage could be influenced by electronic and steric factors. mdpi.com Furthermore, any reaction creating a new stereocenter would require an investigation into its stereoselectivity, aiming to control the formation of a specific stereoisomer. masterorganicchemistry.com
Strategies for Derivatization and Further Functionalization
The structure of 3-Penten-2-one, 4-(cyclopropylamino)- offers several avenues for derivatization. The ketone functionality can be reduced to an alcohol, converted to an imine, or undergo alpha-functionalization. The double bond of the enone system is susceptible to a variety of addition reactions, including Michael additions. The secondary amine, as previously mentioned, can be acylated or alkylated. Furthermore, the cyclopropane ring itself can be a handle for functionalization, either through ring-opening or by reactions that preserve the three-membered ring while modifying its substituents. A comprehensive exploration of these derivatization strategies would be essential to fully harness the synthetic potential of this molecule.
An in-depth analysis of the mechanistic aspects of reactions concerning 3-Penten-2-one, 4-(cyclopropylamino)- reveals a complex interplay of electronic and steric factors inherent to its enaminone and cyclopropyl moieties. This article delineates the current understanding of its reaction mechanisms, drawing from studies on analogous systems to build a comprehensive picture.
Applications of 3 Penten 2 One, 4 Cyclopropylamino in Advanced Organic Synthesis
Utility as a Chiral Building Block in Asymmetric Synthetic Methodologies
The presence of a stereogenic center, when the molecule is appropriately substituted or resolved, allows 3-Penten-2-one (B1195949), 4-(cyclopropylamino)- to serve as a valuable chiral building block. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. The enaminone functionality within 4-(cyclopropylamino)pent-3-en-2-one provides a versatile handle for a variety of stereoselective transformations.
For instance, the nitrogen atom can be derivatized with a chiral auxiliary, which can direct the stereochemical outcome of subsequent reactions at the α-carbon of the ketone or in conjugate additions. Furthermore, the double bond can undergo stereoselective hydrogenation or epoxidation, leading to the formation of chiral alcohols or epoxides, which are themselves valuable synthetic intermediates. The cyclopropyl (B3062369) group can also influence the stereoselectivity of reactions due to its steric bulk and unique electronic properties.
Employment in Multi-Component Reactions for the Rapid Construction of Molecular Complexity
Multi-component reactions (MCRs) are convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. These reactions are highly valued for their efficiency and atom economy, enabling the rapid assembly of complex molecules from simple precursors.
The enaminone moiety of 3-Penten-2-one, 4-(cyclopropylamino)- is well-suited for participation in various MCRs. The nucleophilic character of the β-carbon of the enaminone system allows it to react with a wide range of electrophiles. For example, in a Biginelli-type reaction, it could potentially react with an aldehyde and a urea or thiourea derivative to form dihydropyrimidinones. Similarly, it could participate in Hantzsch-type pyridine syntheses or other MCRs that involve enamine or enolate-like intermediates. The ability to introduce the cyclopropylamino fragment into a complex scaffold in a single step highlights the synthetic utility of this compound in diversity-oriented synthesis and the generation of compound libraries for drug discovery.
Role as a Precursor for Various Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one heteroatom, are of immense importance in medicinal chemistry and materials science. The reactive functionalities present in 3-Penten-2-one, 4-(cyclopropylamino)- make it an excellent starting material for the synthesis of a diverse array of heterocyclic systems.
The 1,4-dicarbonyl-like nature of the enaminone allows for the construction of five-membered heterocycles such as pyrroles through Paal-Knorr type condensations with primary amines or other suitable reagents. Reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine can yield isoxazoles. Furthermore, the enaminone system can undergo cycloaddition reactions. For example, reaction with activated alkynes could potentially lead to the formation of pyridine or dihydropyridine derivatives. The versatility of this compound as a precursor for heterocycles is a key aspect of its synthetic value.
Potential as a Ligand or Organocatalyst Scaffold in Catalytic Systems
The structure of 3-Penten-2-one, 4-(cyclopropylamino)- also suggests its potential application as a scaffold for the development of new ligands for metal-catalyzed reactions or as an organocatalyst itself. The nitrogen and oxygen atoms can act as coordination sites for metal centers, and by introducing chirality into the molecule, it could be developed into a chiral ligand for asymmetric catalysis.
Moreover, the enamine functionality is a well-known motif in organocatalysis. The secondary amine could be utilized in enamine catalysis to activate aldehydes or ketones for various asymmetric transformations. The cyclopropyl group could play a role in modulating the steric and electronic properties of the catalyst, potentially influencing its reactivity and selectivity. While the direct application of 3-Penten-2-one, 4-(cyclopropylamino)- as a catalyst may not be extensively reported, its structural features provide a promising starting point for the design and synthesis of novel catalytic systems.
Future Research Directions and Concluding Perspectives
Exploration of Novel and Unprecedented Synthetic Routes to 3-Penten-2-one (B1195949), 4-(cyclopropylamino)-
Currently, there are no published, detailed synthetic procedures specifically for 3-Penten-2-one, 4-(cyclopropylamino)-. The likely laboratory-scale synthesis would involve the condensation reaction between acetylacetone (B45752) and cyclopropylamine (B47189). However, future research could focus on developing more novel and efficient synthetic methodologies.
Future Research Directions:
Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate the condensation of acetylacetone with cyclopropylamine could lead to significantly reduced reaction times and potentially higher yields.
Flow Chemistry Approaches: Continuous flow synthesis could offer a scalable and highly controlled method for the production of 3-Penten-2-one, 4-(cyclopropylamino)-, with improved safety and product consistency.
Catalytic Methods: While the uncatalyzed reaction is feasible, the exploration of various catalysts, such as Lewis acids or solid-supported acid catalysts, could enhance the reaction rate and selectivity, particularly in the context of creating libraries of related analogs.
Green Synthesis Routes: The development of synthetic pathways that utilize environmentally benign solvents (e.g., water or ethanol) and minimize waste generation would be a valuable contribution to sustainable chemistry.
| Synthetic Approach | Potential Advantages | Key Parameters to Investigate |
| Microwave-Assisted | Rapid reaction times, improved yields | Temperature, reaction time, solvent |
| Flow Chemistry | Scalability, high control, improved safety | Flow rate, temperature, catalyst packing |
| Catalytic Methods | Increased reaction rate and selectivity | Catalyst type and loading, solvent |
| Green Synthesis | Reduced environmental impact | Use of aqueous media, recyclable catalysts |
Development of Advanced Catalytic Applications Exploiting its Unique Structure
The unique structural combination of a β-enaminone and a cyclopropyl (B3062369) group in 3-Penten-2-one, 4-(cyclopropylamino)- suggests its potential as a ligand in catalysis. The nitrogen and oxygen atoms can act as a bidentate chelate for metal centers, while the cyclopropyl group can influence the steric and electronic properties of the resulting metal complex.
Future Research Directions:
Asymmetric Catalysis: Chiral variants of 3-Penten-2-one, 4-(cyclopropylamino)- could be synthesized and evaluated as ligands in asymmetric catalysis, for example, in enantioselective additions to aldehydes or imines.
Cross-Coupling Reactions: Metal complexes of 3-Penten-2-one, 4-(cyclopropylamino)- could be investigated as catalysts for various cross-coupling reactions, with the cyclopropyl moiety potentially enhancing catalyst stability or reactivity.
Photoredox Catalysis: The electronic properties of the enaminone system could be leveraged in the design of novel photoredox catalysts for light-driven organic transformations.
Investigation of Undocumented Reactivity Patterns and Rearrangement Pathways
The reactivity of 3-Penten-2-one, 4-(cyclopropylamino)- is largely unexplored. The presence of the cyclopropyl group adjacent to the enamine nitrogen could lead to unique reactivity and rearrangement pathways not observed in other enaminones.
Future Research Directions:
Cyclopropyl Ring-Opening Reactions: Studies could be undertaken to explore conditions that induce the ring-opening of the cyclopropyl group, potentially leading to the formation of novel heterocyclic structures. This could be initiated by oxidation of the cyclopropylamine moiety to a reactive intermediate.
Rearrangement Reactions: The potential for thermal or acid/base-catalyzed rearrangements of the molecule could be investigated. The strain of the cyclopropyl ring may facilitate unique molecular reorganizations.
Cycloaddition Reactions: The enaminone moiety can participate in cycloaddition reactions. Research into its reactivity with various dienophiles could lead to the synthesis of complex polycyclic systems.
| Reaction Type | Potential Outcome | Key Areas of Investigation |
| Cyclopropyl Ring-Opening | Formation of novel heterocycles | Oxidative conditions, radical initiators |
| Rearrangement Pathways | Access to new molecular scaffolds | Thermal, acidic, or basic conditions |
| Cycloaddition Reactions | Synthesis of polycyclic compounds | Reactivity with various dienophiles |
Integration with High-Throughput Experimentation for Reaction Discovery and Optimization
High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of chemical reactions. The application of HTE to the study of 3-Penten-2-one, 4-(cyclopropylamino)- could rapidly advance our understanding of its chemistry.
Future Research Directions:
Reaction Condition Screening: HTE could be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis of 3-Penten-2-one, 4-(cyclopropylamino)- and its derivatives.
Catalyst Discovery: Libraries of metal complexes derived from 3-Penten-2-one, 4-(cyclopropylamino)- could be synthesized and screened in a high-throughput manner for catalytic activity in various reactions.
Reactivity Profiling: The reactivity of 3-Penten-2-one, 4-(cyclopropylamino)- with a diverse set of reactants could be rapidly assessed using HTE to map out its chemical space and identify novel transformations.
Design and Synthesis of Structurally Related Analogs for Comparative Chemical Studies
The systematic design and synthesis of analogs of 3-Penten-2-one, 4-(cyclopropylamino)- would be invaluable for establishing structure-activity and structure-property relationships.
Future Research Directions:
Variation of the N-Substituent: Replacing the cyclopropyl group with other small, strained rings (e.g., cyclobutyl) or with various alkyl and aryl groups would allow for a systematic study of how the N-substituent influences the compound's properties and reactivity.
Modification of the Enaminone Backbone: Alterations to the pentenone backbone, such as the introduction of substituents at various positions, would provide further insights into the molecule's chemical behavior.
Comparative Studies: The synthesized analogs could be compared in terms of their spectroscopic properties, reactivity in benchmark reactions, and performance as ligands in catalysis. This would lead to a deeper understanding of the role of the cyclopropyl group and the enaminone scaffold.
Q & A
Q. What are the recommended synthetic routes for 3-Penten-2-one, 4-(cyclopropylamino)-, and how can researchers optimize reaction conditions?
To synthesize 3-Penten-2-one, 4-(cyclopropylamino)-, prioritize retrosynthetic analysis using frameworks like PISTACHIO and REAXYS to identify feasible precursors and one-step pathways . Green chemistry approaches, such as solvent-free or catalytic methods, can enhance yield and sustainability, as demonstrated in analogous ketone syntheses . Optimization should include systematic variation of temperature, catalyst loading (e.g., Lewis acids), and reaction time, followed by HPLC or GC-MS purity validation .
Q. Which spectroscopic methods are most effective for characterizing 3-Penten-2-one, 4-(cyclopropylamino)-, and what key spectral markers should be prioritized?
- Mass Spectrometry (MS): Look for molecular ion peaks (e.g., m/z 140–142 for cyclopropylamino analogs) and fragmentation patterns (e.g., cleavage at the enone moiety) .
- NMR: Prioritize -NMR signals for the cyclopropyl group (δ 0.5–1.5 ppm) and conjugated enone system (δ 5.5–6.5 ppm for vinyl protons; δ 2.1–2.3 ppm for carbonyl carbons) .
- IR: Confirm the carbonyl stretch (~1700 cm) and amine N-H stretches (~3300 cm) . Cross-reference data with NIST Chemistry WebBook for validation .
Q. What safety protocols should be followed when handling 3-Penten-2-one, 4-(cyclopropylamino)-, based on structural analogs?
Adopt protocols from IFRA standards for structurally related enones:
- Use fume hoods and PPE (gloves, goggles) to mitigate inhalation and dermal exposure risks .
- Conduct toxicity screening using QSAR models or in vitro assays (e.g., Ames test for mutagenicity) .
- Store under inert atmosphere (N) to prevent oxidation .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties of 3-Penten-2-one, 4-(cyclopropylamino)-, and what functional is recommended?
Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model the compound’s HOMO-LUMO gaps, dipole moments, and charge distribution . Basis sets like 6-311++G(d,p) are suitable for geometry optimization. Validate predictions against experimental UV-Vis spectra (λ ~250–300 nm for enones) . Discrepancies >5% in excitation energies may require post-Hartree-Fock methods (e.g., CASSCF) .
Q. What strategies can resolve contradictions between experimental and computational data for this compound's reactivity?
- Step 1: Reassess computational parameters (e.g., solvent effects via COSMO-RS, dispersion corrections) .
- Step 2: Perform kinetic isotope effect (KIE) studies or isotopic labeling to validate proposed reaction mechanisms .
- Step 3: Use sensitivity analysis to identify variables (e.g., temperature, pH) causing divergence. Cross-check with peer-reviewed databases or consult domain experts via academic forums .
Q. How can researchers design experiments to study the environmental degradation pathways of 3-Penten-2-one, 4-(cyclopropylamino)-?
- Photodegradation: Exclude sunlight using quartz reactors and monitor intermediates via LC-HRMS. Prioritize hydroxyl radical (•OH) quenching experiments .
- Biodegradation: Use OECD 301F respirometry to assess microbial mineralization rates in soil/water systems .
- Data Interpretation: Apply multivariate statistical models (e.g., PCA) to correlate degradation rates with environmental variables (pH, organic carbon content) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
